Quintiofos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy-phenyl-quinolin-8-yloxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO2PS/c1-2-19-21(22,15-10-4-3-5-11-15)20-16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFLKNAULOKYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NO2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042368 | |
| Record name | Quintiofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-83-6 | |
| Record name | Quintiofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quintiofos [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001776836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quintiofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quintiofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINTIOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X50ZS5010Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Chemistry of Quintiofos
Established Synthetic Routes to Quintiofos
Specific detailed established synthetic routes solely for this compound were not extensively detailed in the search results. However, organophosphate insecticides like this compound are generally synthesized through reactions involving phosphorus halides or thiophosphorus halides with alcohols and phenols. The quinolin-8-yl moiety would be introduced through a reaction with 8-hydroxyquinoline (B1678124) or a related derivative.
General synthetic strategies for organophosphorus compounds are well-established and often involve the reaction of a phosphorus oxychloride (POCl₃) or thiophosphoryl chloride (PSCl₃) with alcohols and phenols in the presence of a base. For this compound, a possible route would involve the reaction of phenylphosphonothioic dichloride with ethanol (B145695) and 8-hydroxyquinoline in a stepwise manner, likely with a base to neutralize the released HCl.
Research on the synthesis of quinoxaline (B1680401) and quinoline (B57606) derivatives for agrochemical purposes highlights various coupling and cyclization reactions. For instance, synthesis of novel antibacterial and antifungal quinoxaline derivatives involves reactions such as condensation and cyclization using α-dicarbonyl compounds and diamines researchgate.netnih.gov. While these studies focus on the quinoxaline skeleton, the quinoline moiety in this compound would be incorporated through specific synthetic steps involving an 8-hydroxyquinoline precursor.
Investigation of Chiral Properties and Stereoisomerism
This compound is a chiral molecule due to the phosphorus atom being bonded to four different groups: ethoxy, phenoxy, quinolin-8-yloxy, and thioxo (sulfur). herts.ac.ukherts.ac.uk This chiral center at the phosphorus atom leads to the existence of stereoisomers, specifically enantiomers (R and S forms). herts.ac.ukherts.ac.uk Some sources indicate the presence of two chiral centers, leading to four stereoisomers, although the primary chiral center is the phosphorus atom in the context of organophosphonothioates cardiff.ac.uk. The description of two chiral centers might refer to potential isomerism within the quinoline ring under certain conditions or impurities, but the core chirality of this compound as an organophosphonothioate arises from the phosphorus.
Isolation and Characterization of Stereoisomers
The isolation and characterization of individual stereoisomers of this compound were not detailed in the provided search results. However, general methods for separating stereoisomers of chiral compounds include techniques such as chromatography using chiral stationary phases (e.g., high-performance liquid chromatography (HPLC) on chiral adsorbents like acetyl cellulose) or by forming diastereomeric salts through reaction with an optically active acid or base, followed by separation and regeneration of the enantiomers. epo.org Characterization of isolated stereoisomers would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as determination of optical rotation.
Differential Aspects of Stereoisomers in Research
Research on chiral pesticides indicates that different stereoisomers can exhibit differential biological activities and environmental fates. researchgate.net For compounds with multiple chiral centers, different toxicities among the stereoisomers have been observed. cardiff.ac.uk While specific data on the differential aspects of this compound stereoisomers were not found, studies on other chiral organophosphorus pesticides suggest that the R and S enantiomers can have varying levels of activity against target enzymes like acetylcholinesterase and may also differ in their degradation rates and pathways in the environment and in biological systems. researchgate.net It is appreciated that one stereoisomer may be more active than others. google.comgoogle.comoapi.intepo.org
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For organophosphate pesticides like this compound, the SAR is primarily related to their ability to inhibit acetylcholinesterase. herts.ac.ukherts.ac.uk
Influence of the Quinoxaline/Quinoline Skeleton on Biological Activity
This compound contains a quinoline skeleton. herts.ac.ukherts.ac.uk The quinoline moiety is a bicyclic aromatic nitrogen-containing heterocyclic system. slideshare.netresearchgate.net Research on quinoline and quinoxaline derivatives (a related bicyclic system containing two nitrogen atoms) in agrochemistry and medicinal chemistry highlights the significant influence of these skeletons on biological activity. researchgate.netnih.govslideshare.netresearchgate.netresearchgate.net
Quinoxaline derivatives also exhibit broad-spectrum bioactivities, including antibacterial and antifungal properties, and the quinoxaline moiety is present in some commercialized pesticides. researchgate.netnih.govresearchgate.net The introduction of different groups onto the quinoxaline skeleton has been shown to influence biological activity. researchgate.net While this compound contains a quinoline, not a quinoxaline, the research on both related bicyclic systems underscores the importance of the fused heterocyclic structure in conferring biological properties.
Modifications and Analogues in Agrochemical Development
The development of agrochemicals often involves synthesizing and evaluating analogues of lead compounds to optimize their efficacy, selectivity, and environmental profile. While specific details on the systematic development of this compound analogues were not found, the general approach in organophosphate chemistry involves modifying the substituents attached to the phosphorus atom. cardiff.ac.ukresearchgate.net
Possible modifications to the this compound structure in agrochemical development could include:
Alterations to the O-ethyl group: Varying the alkyl chain length or introducing branching.
Modifications to the P-phenyl group: Substituting the phenyl ring with various functional groups (e.g., halogens, alkyl groups, nitro groups) to alter electronic and steric properties.
Changes to the O-quinolin-8-yl group: Modifying the quinoline ring with substituents at different positions.
Replacement of the sulfur atom (P=S) with oxygen (P=O): This would yield the oxon analogue, which is often the more active form as it is a stronger inhibitor of AChE.
Studies on pesticidally active heterocyclic derivatives with sulfur-containing substituents or other heterocyclic systems demonstrate the ongoing effort to synthesize analogues with improved properties. epo.orggoogle.comgoogle.com These studies explore variations in the heterocyclic core, linkers, and peripheral substituents to identify compounds with enhanced pesticidal activity. For instance, research on novel antibacterial and antifungal quinoxaline derivatives involves the synthesis of a series of compounds with varied substituents on the quinoxaline ring and evaluation of their biological activities. researchgate.netnih.gov This indicates that exploring structural variations around the core skeleton, as is present in this compound, is a common strategy in agrochemical research.
The influence of substituents on activity is a key aspect of SAR. For example, in some compounds, substituents with electron-withdrawing groups or specific characteristics like light, nucleophilic, and polar characters have shown good interactions with target proteins and improved inhibitory activity. researchgate.net This principle would also apply to modifications of the this compound structure.
Environmental Dynamics and Degradation Pathways of Quintiofos
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of quintiofos through non-biological processes, primarily hydrolysis and photodegradation.
Hydrolytic Pathways and Kinetics
Hydrolysis is a significant abiotic degradation pathway for organophosphorus pesticides like this compound. This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. The rate and extent of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. This compound is described as undergoing facile hydrolysis when exposed to acid google.com. Studies on the hydrolysis of quinalphos (B1678678), a related organophosphorus insecticide with a quinoxaline (B1680401) moiety similar to this compound, have shown that hydrolysis can follow different pathways depending on conditions, such as the nature of cations present researchgate.net. Nucleophilic attack at the aliphatic carbon can lead to the formation of 2-hydroxyquinoxaline (B48720) researchgate.net.
Photodegradation Processes (Direct and Indirect)
Photodegradation, the breakdown of compounds by light, can occur through direct or indirect mechanisms. Direct photodegradation involves the absorption of light energy by the this compound molecule itself, leading to its decomposition. Indirect photodegradation involves the reaction of this compound with reactive species generated by the absorption of light by other substances in the environment, such as dissolved organic matter or sensitizers researchgate.netmdpi.com.
Research on the photodegradation of quinalphos in water and soil matrices under simulated solar light has demonstrated that photolysis occurs and follows pseudo-first-order kinetics in water researchgate.net. Photodegradation rates can be influenced by the composition of the irradiated medium; for instance, dissolved organic matter can have a retarding effect, while nitrate (B79036) ions may accelerate the process researchgate.net. In soil, the photodegradation kinetics can be more complex, sometimes exhibiting a double-step photoreaction with different rates researchgate.net. Photolysis is primarily effective in the upper layers of soil (photic layer), typically the first 2-5 mm researchgate.net. Transformation products formed during photodegradation can include those resulting from photohydrolysis and photoisomerization processes researchgate.net.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms and, to some extent, through enzymatic biotransformations in non-target organisms.
Microbial Transformation in Environmental Compartments
Microbial degradation by bacteria and fungi is a crucial process in the environmental fate of pesticides in soil and water entomoljournal.com. Microorganisms can metabolize organophosphorus compounds through various enzymatic reactions, such as hydrolysis, oxidation, and reduction. Studies on quinalphos, which shares structural similarities with this compound, indicate that microbial metabolism and chemical hydrolysis in soil and water lead to the formation of major metabolites like 2-hydroxyquinoxaline and diethyl thiophosphate/diethyl phosphate (B84403) researchgate.net. Diethyl phosphate/diethyl thiophosphate can undergo rapid mineralization by microorganisms that utilize them as carbon and phosphorus sources researchgate.net. Specific bacterial strains capable of degrading quinoline (B57606) and methylquinolines, which are related to the quinoxaline moiety in this compound, have been isolated, producing hydroxyquinolines and other products nih.gov.
Enzymatic Biotransformations in Non-Target Organisms
Non-target organisms, including plants and animals, can also play a role in the biotransformation of this compound through enzymatic processes. While the primary focus for pesticide degradation in the environment is often on microbial activity, enzymatic biotransformations within organisms can contribute to detoxification or the formation of metabolites. Organophosphorus compounds can be metabolized in organisms through processes like hydrolysis and oxidation, often catalyzed by enzymes such as esterases and monooxygenases researchgate.netveterinarypharmacon.com. For instance, metabolism of quinalphos in plants, soil, and water has been shown to occur primarily by hydrolysis and S oxidation researchgate.net. In vitro and in vivo studies on quinalphos in mice identified 2-hydroxyquinoxaline and diethyl phosphate as important metabolites researchgate.net.
Formation and Persistence of Transformation Products and Metabolites
The degradation of this compound, through both abiotic and biotic pathways, leads to the formation of transformation products and metabolites. These breakdown products can have different physicochemical properties and environmental fates compared to the parent compound mdpi.com.
Major metabolites identified from the degradation of quinalphos, a structurally related compound, include 2-hydroxyquinoxaline and diethyl thiophosphate/diethyl phosphate researchgate.net. Studies have shown that 2-hydroxyquinoxaline can accumulate in soil even after the parent compound has disappeared and has been reported to be more toxic than the parent compound and can persist for a long time researchgate.net. The persistence of these transformation products is an important aspect of the environmental impact of this compound, as some metabolites may be more persistent or exhibit different toxicological profiles than the original compound mdpi.com. Research on organophosphorus pesticides, in general, indicates that transformation products can have greater biotoxicity and environmental persistence than the parent compounds mdpi.com. Evaluating the toxicity and persistence of these transformation products is crucial for a comprehensive understanding of the environmental impact of this compound mdpi.com.
Oxon Formation and Other Key Derivatives
A common degradation pathway for organothiophosphate pesticides, such as this compound, involves the formation of their corresponding oxon analogs researchgate.net. This process typically occurs through the oxidative replacement of the phosphorus-bonded sulfur atom with an oxygen atom researchgate.net. Oxon derivatives are often more potent inhibitors of acetylcholinesterase and can be more toxic than the parent thion compounds researchgate.net.
Another significant degradation pathway for organophosphates in soil and water is hydrolysis mdpi.comresearchgate.net. Hydrolysis of this compound can occur through different mechanisms depending on the environmental conditions. Studies on the related organophosphate quinalphos, which also contains a quinoxaline moiety, have shown that hydrolysis can lead to the formation of 2-hydroxyquinoxaline researchgate.net. This metabolite has been identified as a main degradation product in soil and water for quinalphos and has been reported to persist for a long time and potentially be more toxic than the parent compound researchgate.net. Given the structural similarity, this compound is likely to undergo similar hydrolytic cleavage of the ester bond connecting the quinoline moiety to the phosphonothioate group, potentially yielding 8-hydroxyquinoline (B1678124) and the corresponding phenyl ethyl phosphonothioic acid or its derivatives.
Comparative Environmental Persistence of Parent Compound and Metabolites
The environmental persistence of pesticides is often described by their half-life (DT₅₀ or DT₉₀), representing the time required for 50% or 90% of the compound to degrade herts.ac.uk. Data specifically on the soil degradation half-lives (DT₅₀ and DT₉₀) for this compound in laboratory and field conditions are noted as unavailable in some databases herts.ac.uk. However, organophosphate pesticides generally have shorter half-lives compared to organochlorines mdpi.com.
While specific persistence data for this compound metabolites are limited in the provided sources, research on related organophosphates indicates that metabolites can sometimes be more persistent than the parent compound mdpi.comresearchgate.net. For example, 2-hydroxyquinoxaline, a metabolite of quinalphos, has been reported to accumulate in soil despite the disappearance of the parent compound researchgate.net. The persistence of metabolites is a critical aspect of the environmental fate of pesticides and requires further investigation.
Environmental Factors Influencing Degradation Rates
The degradation rates of pesticides in the environment are influenced by a complex interplay of factors.
Role of pH and Temperature
pH and temperature are known to significantly affect the degradation of organophosphate pesticides, particularly through hydrolysis mdpi.comepa.gov. Hydrolytic degradation can be catalyzed by both acids and bases mdpi.com. While specific data for this compound are not detailed in the provided snippets, studies on other pesticides indicate that degradation rates can increase with increasing temperature mdpi.com. The stability of some compounds can be affected by pH changes epa.gov.
Impact of Light Intensity and Soil Composition
Photodegradation, the breakdown of compounds by light, can be a significant degradation pathway for pesticides, especially on surfaces exposed to sunlight researchgate.netresearchgate.net. The intensity of light influences the rate of photodegradation researchgate.net. Studies on quinalphos have shown that photodegradation occurs in water and on soil matrices under simulated solar light researchgate.net. In water, the degradation kinetics followed a pseudo-first-order reaction, with half-lives ranging from 11.6 to 19.0 hours depending on the media composition researchgate.net. Dissolved organic matter was found to retard photodegradation, while nitrate ions accelerated it researchgate.net.
In soil, the photodegradation of quinalphos exhibited complex kinetics, with a faster initial rate followed by a slower rate researchgate.net. The photolysis half-life in soil varied between 16.9 and 47.5 hours and showed a strong dependence on the soil composition researchgate.net. Photodegradation in soil is primarily limited to the top few millimeters (the photic layer) researchgate.net. The texture and composition of soil can significantly influence pesticide degradation processes researchgate.net.
Research Gaps and Under-Investigated Aspects in Environmental Fate Studies
Despite some understanding of organophosphate degradation, several research gaps exist regarding the environmental fate of compounds like this compound. A major gap highlighted in the literature concerns the environmental transformation products of organophosphate pesticides; while the toxicity of the parent compounds is often studied, less attention is given to their degradation products mdpi.com. These transformation products can have different properties and potentially greater environmental persistence and toxicity than the original pesticides mdpi.com.
Furthermore, while abiotic factors like hydrolysis and photolysis are recognized, the relative contributions of direct and indirect photodegradation to the environmental fate of organophosphate insecticides are not always clear researchgate.net. The influence of biotic factors, such as microbial metabolism, on the fate of compounds like this compound in natural resources has also received relatively less attention researchgate.net. Comprehensive studies are needed to fully elucidate the complex degradation pathways and the persistence and behavior of this compound and its metabolites in various environmental matrices under different conditions. Research into the environmental fate of naturally-aged transformation products, rather than solely focusing on synthetic ones, is also suggested for a more complete understanding nih.gov.
Advanced Analytical Methodologies for Quintiofos
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques are fundamental in the separation and analysis of complex mixtures, allowing for the isolation, detection, and quantification of specific compounds like Quintiofos.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification and quantification power of Mass Spectrometry (MS). GC-MS is a standard method for pesticide residue analysis due to its sensitivity and specificity. cardiff.ac.uk
In GC-MS, compounds separated by the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is then used for identification and quantification. Electron Ionization (EI) is a common ionization technique in GC-MS and is considered a "universal detector" for volatile molecules, providing similar sensitivity across a wide range of compounds. cardiff.ac.uk For increased sensitivity and specificity for particular molecules, selective ionization techniques such as chemical ionization (CI) can be used. cardiff.ac.uk
GC-MS approaches for pesticide analysis often involve both scanning mode, which provides a full mass spectrum, and Selected Ion Monitoring (SIM) mode, which monitors specific ions characteristic of the target analyte, offering increased sensitivity. cardiff.ac.uk Tandem Mass Spectrometry (MS/MS), where selected ions are fragmented further and daughter ions are monitored (Multiple Reaction Monitoring - MRM), provides even higher sensitivity and specificity, crucial for analyzing low levels of analytes in complex matrices. cardiff.ac.uk
While specific detailed research findings on GC-MS methods exclusively for this compound were not extensively detailed in the provided search results, GC-MS/MS has been used as a reference method for validating the accuracy of other detection methods for organophosphorus pesticides, including those where this compound was among the tested compounds. nih.govmdpi.com This indicates that GC-MS, particularly GC-MS/MS, is a reliable technique for the analysis of this compound.
Immunochemical Assay Development
Immunochemical assays, such as enzyme-linked immunosorbent assays (ELISA) and immunochromatographic assays, offer alternative or complementary approaches for the detection of pesticides. These methods are often faster and less expensive than chromatographic techniques, making them suitable for high-throughput screening. mdpi.comnih.gov
Broad-Specificity Immunoassays for Organophosphorus Compounds
Broad-specificity immunoassays are designed to detect a range of compounds within a chemical class, such as organophosphorus pesticides, by targeting common structural epitopes. rsc.orgbiodragon.cn This is achieved by developing antibodies that recognize a structural feature shared by multiple organophosphorus compounds. rsc.org
Studies have explored the development of broad-specificity antibodies against organophosphorus pesticides by designing haptens that mimic common structural elements, such as the O,O-diethyl thiophosphate phosphoryl group. patsnap.comrsc.orgbiodragon.cn These antibodies can then be used in various immunoassay formats, including ELISA and immunochromatographic strips, for the rapid screening of samples for the presence of organophosphorus residues. rsc.org While these assays provide a rapid screening tool, their broad specificity means they cannot identify individual organophosphorus pesticides without further analysis.
Specificity and Cross-Reactivity in this compound Detection
Specificity is a critical parameter in immunoassay development, referring to the ability of an antibody to bind specifically to the target analyte with minimal binding to other compounds. nih.govmdpi.comresearchgate.net Cross-reactivity (CR) is a measure of how strongly an antibody binds to compounds other than the target analyte. nih.govmdpi.comresearchgate.net In the context of broad-specificity immunoassays for organophosphorus compounds, some degree of cross-reactivity with different organophosphorus pesticides is inherent and desired for screening purposes. rsc.org
However, for the specific detection of this compound, an immunoassay would ideally employ antibodies with high specificity for this compound and low cross-reactivity with other structurally similar compounds. The specificity of an immunoassay is influenced by the design of the hapten used to generate antibodies and the assay format. nih.govmdpi.comresearchgate.net
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is a critical step in the analysis of pesticide residues in various matrices. The goal is typically to extract the analyte efficiently while minimizing interference from the sample matrix.
Minimizing Extraction Steps in Analysis
Some analytical methods aim to reduce the number of extraction steps to simplify the procedure and potentially improve efficiency. For instance, a rapid method for analyzing dip washes containing this compound describes a procedure that eliminates the usual solvent extraction step. Instead, the dip wash is initially diluted with acetone (B3395972) and then with petroleum ether before analysis oup.com.
Matrix Effects in Analytical Performance
Matrix effects can significantly impact the accuracy and reproducibility of pesticide residue analysis, particularly in complex samples nih.gov. These effects occur when components from the sample matrix interfere with the detection or ionization of the analyte, leading to signal suppression or enhancement nih.govtheanalyticalscientist.com. Studies on pesticide analysis in diverse matrices, such as fruits, vegetables, and herbal matrices, highlight the importance of assessing and mitigating matrix effects nih.govresearchgate.net. While specific data on matrix effects for this compound were not extensively detailed in the search results, the general challenge of matrix effects in organophosphate analysis in complex samples is well-documented nih.govrsc.org. For example, research on chlorpyrifos (B1668852) in vegetable and fruit samples demonstrated that matrix effects could be addressed through sample dilution nih.gov. The chemical composition of the matrix, the ionization mode, and the analyte's retention time can influence matrix effects nih.gov.
Challenges in Multi-Residue Pesticide Analysis
Analyzing multiple pesticide residues simultaneously in a single sample presents several challenges. These challenges are compounded by the large number of potential analytes, the need for low limits of detection, and the wide variety of sample matrices encountered theanalyticalscientist.com. For organophosphorus pesticides, including this compound, the diversity of chemical properties among different compounds can make developing a single, universal analytical method difficult.
Sample preparation is a significant challenge in multi-residue analysis, as extraction and clean-up procedures must be effective for a broad range of pesticides with varying polarities and chemical characteristics cardiff.ac.uk. Matrix effects are also a major concern in multi-residue methods, as different matrix components can affect the ionization and detection of various pesticides differently nih.govtheanalyticalscientist.com. The complexity of sample matrices, such as those from food and environmental sources, can introduce interfering compounds that complicate identification and quantification cardiff.ac.uk.
This compound is an organophosphate insecticide and acaricide, identified by PubChem CID 72069. It functions as an acetylcholinesterase (AChE) inhibitor nih.govherts.ac.uk. Although it was historically used to control various plant and livestock pests, it is now considered largely obsolete nih.govherts.ac.uk.
Information specifically detailing the ecological impact and environmental interactions of this compound, as outlined in the request, is limited in the available search results. Several sources indicate a lack of readily available data concerning its environmental toxicity, persistence, bioaccumulation potential, and mobility in soil. While this compound is recognized as an organophosphate pesticide, comprehensive studies focusing solely on its effects on non-target organisms, its distribution and partitioning in environmental media, or its potential for bioaccumulation in ecological food chains were not found in the conducted searches.
Ecological Impact and Environmental Interactions of Quintiofos
Development of Pest Resistance to Quintiofos
The repeated and indiscriminate use of chemical acaricides, including organophosphates like this compound, has historically led to the evolution of resistance in pest populations, such as ticks researchgate.netup.ac.za. Resistance is an inherited ability that develops in a strain of arthropods, allowing them to tolerate toxicant doses that would be lethal to normal populations of the same species up.ac.za. This occurs through the selective effect of chemicals on pre-existing resistance genes within a population up.ac.za.
Mechanisms and Evolution of Resistance in Pest Populations
The development of resistance can be viewed in phases, beginning with the initial establishment of a resistance allele in the population through random mutations . Subsequent exposure to the pesticide selects for individuals carrying these resistance genes, leading to an increase in their frequency within the population up.ac.za.
One significant mechanism contributing to resistance to organophosphates and other acaricides in ticks is metabolic detoxification researchgate.net. This involves the pest's ability to break down the chemical into less toxic products, often mediated by enzymes such as cytochrome P450 monooxygenases researchgate.netgoogleapis.com. While not specifically detailed for this compound in the provided snippets, this is a common mechanism for organophosphate resistance googleapis.com. Another major mechanism for insecticide resistance in general is target site resistance, involving modifications (e.g., amino acid replacements) in the protein that the insecticide targets googleapis.com. For organophosphates, the target is acetylcholinesterase herts.ac.ukherts.ac.uk.
Historical observations in Western Kenya around 1979 indicated the development of resistance to this compound in ticks after approximately three years of use . Resistance to this compound has also been reported in Amblyomma hebraeum ticks up.ac.za.
Implications for Integrated Pest Management (IPM) Strategies
The development of pest resistance poses a significant challenge to pest control and has substantial implications for Integrated Pest Management (IPM) strategies google.comresearchgate.net. IPM is a comprehensive approach that combines various control measures, including biological, cultural, mechanical, and chemical methods, with the aim of reducing pest populations to tolerable levels while minimizing environmental impact google.comnih.gov. Pesticides are typically applied only when there is an urgent need within an IPM framework nih.gov.
Integrating an evolutionary understanding into IPM is considered crucial for developing effective and sustainable crop protection strategies that can delay the evolution of resistance nih.gov. Resistance management is a key objective within IPM, seeking to prevent or delay the development of resistance to insecticides and acaricides google.com.
The reliance on a single control method, such as the continuous use of a specific acaricide like this compound, accelerates the selection for resistance cgiar.org. Therefore, IPM strategies advocate for integrated approaches that combine an appropriate balance of different control methods to reduce the selection pressure on pest populations and preserve the efficacy of available tools cgiar.org. The development of resistance necessitates higher doses or renders the pesticide ineffective, potentially destabilizing pest control efforts googleapis.comgoogle.com. Effective IPM requires understanding pest epidemiology and implementing strategies that are both affordable and sustainable, moving away from sole reliance on chemical inputs cgiar.org.
Comparative Ecological Considerations of Transformation Products
Organophosphorus pesticides, including this compound, can undergo various transformation processes in the environment, such as hydrolysis, photolysis, and biodegradation mdpi.comresearchgate.net. These processes result in the formation of transformation products, which may possess different physicochemical properties compared to the parent compounds mdpi.com.
Studies on organophosphate transformation products in general have indicated that these products can sometimes exhibit greater biotoxicity and environmental persistence than the original compounds mdpi.comresearchgate.net. For instance, a primary metabolite of chlorpyrifos (B1668852), 3,5,6-trichloropyridinol, has been shown to infiltrate soil more readily and impact soil microbial communities and earthworms mdpi.com. Similarly, 2,4-dichlorophenol, a transformation product of dichlofenthion (B1670456) (another organophosphate), has shown significant comprehensive toxicity mdpi.com.
Biochemical Mechanisms of Action and Interactions Non Human Organisms
Molecular Mode of Action as an Organophosphorus Agent
Quintiofos, as an organophosphorus insecticide, exerts its primary effects by interfering with the nervous system of target organisms. herts.ac.ukherts.ac.uk
Interaction with Cholinesterase Enzymes in Arthropods
The principal molecular target for this compound in arthropods is acetylcholinesterase (AChE). herts.ac.ukherts.ac.uknih.gov AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. veterinarypharmacon.com By inhibiting AChE, this compound causes the accumulation of acetylcholine, leading to overstimulation of cholinergic synapses. veterinarypharmacon.com This overstimulation manifests as rapid twitching of involuntary muscles, convulsions, paralysis, and ultimately death in susceptible arthropods. This mechanism is characteristic of organophosphorus compounds. nih.gov
Data on the specific interaction kinetics of this compound with cholinesterase enzymes in various arthropod species would provide more detailed insight into its potency and spectrum of activity. While general information on organophosphate-induced AChE inhibition in insects is available, specific research findings detailing this compound's interaction with cholinesterases across different arthropod taxa were not extensively found in the provided search results. However, the mode of action as an AChE inhibitor is consistently reported. herts.ac.ukherts.ac.uk
Metabolic Transformations in Vivo (Non-Human)
Organophosphorus compounds like this compound undergo metabolic transformations in living organisms. These biotransformations can lead to either detoxification or activation of the parent compound. nih.govnih.gov
Oxidative and Hydrolytic Biotransformations
Oxidative and hydrolytic processes are common pathways for the biotransformation of organophosphorus insecticides in non-human organisms. veterinarypharmacon.comresearchgate.net Hydrolysis typically involves the cleavage of ester or amide bonds, often leading to less toxic metabolites. veterinarypharmacon.com Oxidative transformations, often catalyzed by enzymes like cytochrome P450 monooxygenases, can either detoxify the compound or activate it into a more potent form, such as the oxon analog in the case of phosphorothioates like this compound. veterinarypharmacon.comnih.govnih.govgoogleapis.com
While general mechanisms of oxidative and hydrolytic biotransformation of organophosphates are well-established, specific detailed research findings on the metabolic pathways of this compound in various non-human organisms were not prominently featured in the search results. Studies on the related organophosphate quinalphos (B1678678), for example, indicate hydrolysis as a primary metabolic pathway in soil and water, yielding metabolites like 2-hydroxyquinoxaline (B48720) and diethyl phosphate (B84403). researchgate.net Oxidative metabolism, particularly S-oxidation, can also occur, sometimes resulting in metabolites more toxic than the parent compound. researchgate.net Given that this compound is an organothiophosphate (containing a P=S bond), it is plausible that it undergoes similar oxidative activation to its oxon analog (containing a P=O bond), which would likely be a more potent AChE inhibitor.
Detoxification and Activation Pathways in Organisms
Detailed research findings specifically on the detoxification and activation pathways of this compound in various non-human organisms were not extensively found. However, the general principles of organophosphate metabolism involving these competing pathways are applicable. The relative rates of activation versus detoxification in a particular pest species are critical determinants of its sensitivity or resistance to this compound.
In Silico Toxicology and Predictive Modeling for Biochemical Activity
In silico toxicology methods, including quantitative structure-activity relationship (QSAR) models and other predictive modeling approaches, are increasingly used to estimate the biological activity and potential toxicity of chemicals based on their molecular structure. nih.govresearchgate.netresearchgate.net These methods can help identify potential hazards, prioritize compounds for further testing, and provide insights into structure-activity relationships. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to find relationships between the chemical structure of compounds and their biological activity or properties. nih.govljmu.ac.uk These models aim to predict the activity of chemicals based on their molecular descriptors. nih.gov While general QSAR studies exist for predicting toxicity and other biological endpoints of various chemicals, including organophosphates, specific detailed QSAR modeling focused solely on this compound for a range of biological endpoints in non-human organisms is not extensively detailed in the provided search results. ljmu.ac.ukresearchgate.netnih.govresearchgate.net
However, QSAR methodologies are broadly applicable to understanding how structural variations within a class of compounds, such as organophosphates, might influence their interaction with biological targets like AChE. nih.govljmu.ac.uk Studies on other compound classes, like quinoline (B57606) derivatives, illustrate how QSAR can correlate molecular geometry, electronic properties, and specific functional groups with biological activity, such as enzyme inhibition. nih.govnih.govresearchgate.net This suggests that similar approaches could, in principle, be applied to this compound and its potential metabolites or analogs to model their inhibitory potency against AChE from different non-human species.
QSAR models can utilize various descriptors, including 3D-descriptors and physicochemical parameters like topological polar surface area (TPSA) and lipophilicity, to understand the structural features crucial for binding to a target site. nih.gov The accuracy and predictivity of QSAR models depend heavily on the quality and quantity of the data used for training. ljmu.ac.ukresearchgate.net Discrepancies between predicted and experimental toxicity values can occur, highlighting the importance of considering data accuracy as a source of uncertainty in QSAR modeling. ljmu.ac.ukresearchgate.net
Computational Approaches for Understanding Enzyme Interactions
Computational approaches, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding the detailed interactions between enzymes and inhibitors at the molecular level. nih.govnih.gov These methods can provide insights into the binding modes, affinity, and conformational changes that occur upon inhibitor binding. nih.govnih.gov
For organophosphates like this compound, computational approaches can be used to model the interaction with the active site of acetylcholinesterase from different non-human species. This can help to elucidate the specific amino acid residues involved in binding and the nature of the chemical bonds formed (e.g., covalent phosphorylation of the serine residue in the active site, characteristic of organophosphate inhibition).
While the provided results discuss computational approaches in the context of other compounds and enzyme interactions, such as quinolinone-based thiosemicarbazones with tuberculosis protein targets or relating enzymatic kinetic parameters to interaction fields, they demonstrate the applicability of these techniques to enzyme-inhibitor systems. nih.govnih.gov These methods can complement QSAR studies by providing a more detailed, three-dimensional view of the interaction, potentially explaining the observed structure-activity relationships.
Computational chemistry methods are used in the study of organophosphates, including the calculation of various molecular descriptors used in QSAR modeling. researchgate.net
Biochemical Basis of Resistance Development
Resistance to organophosphate insecticides, including this compound, can develop in non-human organisms through various biochemical mechanisms. One of the primary mechanisms involves alterations in the target enzyme, acetylcholinesterase (AChE). Mutations in the genes encoding AChE can lead to a modified enzyme with reduced sensitivity to inhibition by organophosphates.
Another significant mechanism of resistance is the increased detoxification of the insecticide. This can occur through enhanced activity of enzymes such as esterases, glutathione (B108866) S-transferases, and cytochrome P450 monooxygenases, which can metabolize organophosphates into less toxic compounds. veterinarypharmacon.com Increased esterase activity, for example, can hydrolyze the organophosphate before it reaches the target site or before it can effectively inhibit AChE.
Reduced penetration of the insecticide through the organism's cuticle or membranes can also contribute to resistance. Additionally, sequestration of the insecticide within the organism's tissues can lower the effective concentration reaching the target site.
Resistance to this compound specifically has been observed in ticks. Studies have reported resistance to this compound in Amblyomma hebraeum and Boophilus decoloratus tick populations. up.ac.zajournals.co.zaresearchgate.netjournals.co.za For instance, A. hebraeum has shown resistance to several organophosphate ixodicides, including this compound, with some field isolates exhibiting high resistance factors. up.ac.zajournals.co.za Similarly, B. decoloratus has also demonstrated degrees of resistance to this compound and other organophosphates. researchgate.netjournals.co.za
The development of resistance is an evolutionary process driven by the selective pressure of repeated exposure to the acaricide. up.ac.za Resistant individuals, possessing genes that confer a degree of tolerance, survive and reproduce, leading to an increase in the frequency of these resistance genes in the population. up.ac.za The biochemical nature of resistance in ticks to organophosphates is being investigated, and it is suggested that the mechanism may not always be due to a single dominant gene. journals.co.zaresearchgate.net
The table below summarizes the observed resistance to this compound in specific tick species:
| Species | Observed Resistance to this compound | Reference |
| Amblyomma hebraeum | Yes | up.ac.zajournals.co.za |
| Boophilus decoloratus | Yes | researchgate.netjournals.co.za |
Understanding the specific biochemical mechanisms underlying this compound resistance in different pest species is crucial for developing effective resistance management strategies. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
